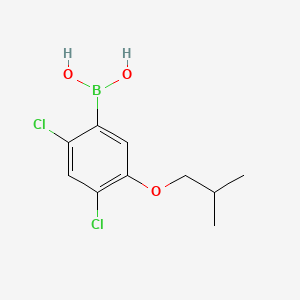

2,4-Dichloro-5-isobutoxyphenylboronic acid

Description

Properties

IUPAC Name |

[2,4-dichloro-5-(2-methylpropoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BCl2O3/c1-6(2)5-16-10-3-7(11(14)15)8(12)4-9(10)13/h3-4,6,14-15H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDCPTZXOXJCGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)Cl)OCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681686 | |

| Record name | [2,4-Dichloro-5-(2-methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-46-9 | |

| Record name | Boronic acid, B-[2,4-dichloro-5-(2-methylpropoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2,4-Dichloro-5-(2-methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,4-Dichloro-5-isobutoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-dichloro-5-isobutoxyphenylboronic acid, a key intermediate in the production of various pharmaceutical compounds. This document details the chemical pathways, experimental procedures, and quantitative data associated with its preparation, tailored for an audience with a strong background in organic chemistry and drug development.

Introduction

This compound is a substituted arylboronic acid of significant interest in medicinal chemistry. Its structural features make it a valuable building block in cross-coupling reactions, most notably in the synthesis of the B-cell lymphoma-2 (Bcl-2) inhibitor, Venetoclax. The synthesis of this intermediate is a critical step in the overall manufacturing process of such therapeutic agents. This guide will focus on a common and effective synthetic route commencing from 2,4-dichloro-1-isobutoxybenzene.

Synthetic Pathway

The most prevalent and industrially scalable synthesis of this compound involves a directed ortho-metalation (DoM) strategy, specifically a lithiation reaction, followed by borylation. This pathway offers high regioselectivity, which is crucial for the synthesis of this specific isomer.

The overall synthetic transformation can be visualized as follows:

Caption: Synthetic workflow for this compound.

This process begins with the deprotonation of 2,4-dichloro-1-isobutoxybenzene using a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures. The resulting aryllithium species is then quenched with a borate ester, typically isopropyl pinacol borate, to form the corresponding pinacol boronate ester. The final step involves the hydrolysis of the boronate ester to yield the desired this compound.

Experimental Protocols

The following protocols are detailed representations of the synthetic steps involved.

Synthesis of 2-(2,4-Dichloro-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This procedure outlines the formation of the pinacol boronate ester intermediate.

Materials:

-

2,4-dichloro-1-isobutoxybenzene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Isopropyl pinacol borate (Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 2,4-dichloro-1-isobutoxybenzene in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (n-BuLi) in hexanes is added dropwise to the stirred solution while maintaining the temperature at or below -70 °C. The addition is typically performed over a period of 30-60 minutes.

-

The resulting mixture is stirred at -78 °C for an additional 1-2 hours to ensure complete lithiation.

-

Isopropyl pinacol borate is then added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude 2-(2,4-dichloro-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

-

The crude product can be purified by column chromatography on silica gel or used directly in the next step.

Hydrolysis to this compound

This procedure describes the conversion of the boronate ester to the final boronic acid.

Materials:

-

2-(2,4-Dichloro-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

Acetone

-

Aqueous Hydrochloric acid (HCl) (e.g., 2 M)

-

Heptane or Hexane

-

Water

Procedure:

-

The crude or purified 2-(2,4-dichloro-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is dissolved in a mixture of acetone and water.

-

Aqueous hydrochloric acid is added to the solution, and the mixture is stirred at room temperature. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete, the acetone is removed under reduced pressure.

-

The resulting aqueous slurry is extracted with a suitable organic solvent, such as ethyl acetate.

-

The organic extract is washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product is then triturated with a non-polar solvent such as heptane or hexane to induce crystallization.

-

The solid product is collected by filtration, washed with cold heptane or hexane, and dried under vacuum to afford the pure this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields and purity can vary depending on the specific reaction conditions and scale.

| Step | Reactant | Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1. Borylation | 2,4-dichloro-1-isobutoxybenzene | n-BuLi (1.1 eq) | Isopropyl pinacol borate (1.2 eq) | THF | -78 to RT | 12-16 | 85-95 | >95 (crude) |

| 2. Hydrolysis | 2-(2,4-Dichloro-5-isobutoxyphenyl)... | HCl (aq) | - | Acetone/Water | RT | 2-4 | 90-98 | >98 |

Logical Relationships in Synthesis

The following diagram illustrates the logical progression and key transformations in the synthesis.

Caption: Key transformations in the synthesis of the target boronic acid.

Conclusion

The synthesis of this compound via directed ortho-metalation and subsequent borylation is a robust and efficient method for producing this valuable pharmaceutical intermediate. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working on the synthesis of Venetoclax and other related compounds. Careful control of reaction conditions, particularly temperature during the lithiation step, is paramount to achieving high yields and purity of the final product.

In-depth Technical Guide: 2,4-dichloro-5-isobutoxyphenylboronic acid (CAS: 1256346-46-9)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

2,4-dichloro-5-isobutoxyphenylboronic acid is a substituted aromatic boronic acid. Boronic acids are a class of compounds characterized by a carbon-boron bond and are widely utilized in organic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This specific molecule's structure, featuring a dichlorinated phenyl ring with an isobutoxy ether group, suggests its potential utility as a building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

Key Structural Features:

-

Dichlorinated Phenyl Ring: The two chlorine atoms on the aromatic ring significantly influence the electronic properties of the molecule, potentially affecting its reactivity and the properties of its derivatives.

-

Isobutoxy Group: This ether linkage can impact the compound's solubility, lipophilicity, and steric hindrance, which are important considerations in drug design.

-

Boronic Acid Moiety: The -B(OH)₂ group is the key functional group that enables participation in Suzuki-Miyaura coupling and other transformations.

Physicochemical Data

Quantitative data for this specific compound is limited. The following table summarizes the available information from chemical suppliers.

| Property | Value | Source |

| CAS Number | 1256346-46-9 | Multiple Suppliers |

| Molecular Formula | C₁₀H₁₃BCl₂O₃ | [1] |

| Molecular Weight | 262.93 g/mol | [1] |

| Appearance | Not specified (typically off-white to white solid) | General Knowledge |

| Purity | Typically ≥95% | [2] |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. | General Knowledge |

Note: Experimental data such as melting point, boiling point, and spectral data (NMR, IR, Mass Spectrometry) are not publicly available.

Synthesis and Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not available in the public domain. However, a plausible synthetic route can be inferred from general methods for preparing substituted phenylboronic acids.

Postulated Synthetic Pathway

A common method for the synthesis of arylboronic acids involves the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic workup.

The logical workflow for such a synthesis is depicted below:

Caption: Postulated synthesis of this compound.

General Experimental Workflow (Hypothetical)

The following represents a generalized, hypothetical workflow for the synthesis described above. This is not a validated protocol for this specific compound.

Caption: General workflow for arylboronic acid synthesis.

Applications in Drug Discovery and Research

While specific applications of this compound are not documented, its structural motifs suggest its primary role as a versatile building block in medicinal chemistry.

Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is likely in Suzuki-Miyaura cross-coupling reactions to form biaryl structures. These structures are common scaffolds in many biologically active molecules and approved drugs. The reaction involves the coupling of the boronic acid with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.

The catalytic cycle for this reaction is a fundamental concept in organic chemistry:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Potential as a Bioactive Fragment

Boronic acids themselves can exhibit biological activity, often acting as enzyme inhibitors by forming reversible covalent bonds with active site serine or threonine residues. The specific dichlorinated and isobutoxy-substituted phenyl ring of this compound could be designed to interact with specific biological targets. However, no such activity has been reported for this particular molecule.

Conclusion

This compound (CAS 1256346-46-9) is a chemical intermediate that is commercially available for research purposes. Based on its structure, its primary application is expected to be as a building block in organic synthesis, particularly for creating complex biaryl structures via Suzuki-Miyaura cross-coupling. There is currently a lack of publicly available, in-depth technical data, including detailed experimental protocols for its synthesis and specific biological activity. Researchers and drug development professionals interested in utilizing this compound would likely need to perform their own process development and biological screening.

References

molecular structure of 2,4-dichloro-5-isobutoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-dichloro-5-isobutoxyphenylboronic acid is a substituted arylboronic acid of interest in medicinal chemistry and drug discovery. Its structural features, including the dichlorinated phenyl ring and the boronic acid moiety, suggest potential applications as a building block in the synthesis of complex organic molecules and as a pharmacologically active agent. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed plausible synthesis protocol, and predicted spectroscopic data. Furthermore, it explores potential applications in drug development based on the known biological activities of structurally related compounds.

Molecular Structure and Properties

This compound possesses a central benzene ring substituted with two chlorine atoms, an isobutoxy group, and a boronic acid functional group. The presence of the electron-withdrawing chlorine atoms and the boronic acid group, capable of forming reversible covalent bonds with diols, makes this molecule a versatile tool in chemical synthesis and a candidate for biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1256346-46-9 | [1] |

| Molecular Formula | C10H13BCl2O3 | [1] |

| Molecular Weight | 262.93 g/mol | [1] |

| Predicted LogP | 3.5 | (Predicted) |

| Predicted pKa | 8.5 | (Predicted) |

Synthesis Protocol

Proposed Synthetic Pathway:

The synthesis can be envisioned as a multi-step process starting from a commercially available dichlorinated phenol.

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol:

Step 1: Synthesis of 1,5-dichloro-2-isobutoxy-4-bromobenzene

-

To a solution of 1,5-dichloro-2-bromophenol (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K2CO3, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add isobutyl bromide (1.2 eq) to the reaction mixture.

-

Heat the reaction to 80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1,5-dichloro-2-isobutoxy-4-bromobenzene.

Step 2: Synthesis of this compound

-

Dissolve 1,5-dichloro-2-isobutoxy-4-bromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise to the solution, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography.

Spectroscopic Data (Predicted)

Experimentally determined spectroscopic data for this compound is not currently available. The following table presents predicted data based on the analysis of structurally similar compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Peaks/Signals |

| ¹H NMR | δ (ppm): ~7.5 (s, 1H, Ar-H), ~7.2 (s, 1H, Ar-H), ~3.8 (d, 2H, -OCH₂-), ~2.1 (m, 1H, -CH-), ~1.0 (d, 6H, -CH(CH₃)₂) |

| ¹³C NMR | δ (ppm): ~155 (C-O), ~135 (C-B), ~132 (C-Cl), ~130 (C-Cl), ~118 (Ar-CH), ~115 (Ar-CH), ~75 (-OCH₂-), ~29 (-CH-), ~19 (-CH₃) |

| IR (cm⁻¹) | ~3400-3200 (O-H stretch, broad), ~2960 (C-H stretch, alkyl), ~1600, ~1470 (C=C stretch, aromatic), ~1350 (B-O stretch), ~1100 (C-O stretch), ~820 (C-Cl stretch) |

| Mass Spec (m/z) | [M-H]⁻: 261.0, [M+H]⁺: 263.0 |

Potential Applications in Drug Development

While specific biological studies on this compound are not yet published, the broader class of phenylboronic acid derivatives has shown significant promise in medicinal chemistry.

Anticancer Activity: Substituted phenylboronic acids have been investigated for their anticancer properties. The boronic acid moiety can interact with and inhibit the activity of various enzymes, including proteasomes, which are crucial for cancer cell survival. The dichlorinated phenyl ring may enhance the lipophilicity and cell permeability of the compound, potentially leading to improved cytotoxic effects against cancer cell lines.

Antimicrobial Activity: Halogenated phenylboronic acids have demonstrated antibacterial and antifungal activities. The presence of chlorine atoms on the phenyl ring can contribute to the antimicrobial efficacy of the molecule. Therefore, this compound could be a candidate for the development of new antimicrobial agents.

Signaling Pathway Modulation: Phenylboronic acids are known to interact with signaling pathways involved in cell growth, proliferation, and apoptosis. For instance, they can modulate the activity of kinases and other enzymes that play a critical role in cancer progression. The specific substitution pattern of this compound may confer selectivity towards particular cellular targets.

Experimental Workflow for Biological Evaluation:

Figure 2: A logical workflow for the biological evaluation of this compound.

Conclusion

This compound is a molecule with significant potential for applications in drug discovery and organic synthesis. While detailed experimental data is currently limited, this guide provides a solid foundation for researchers by outlining its key properties, a plausible and detailed synthetic protocol, and predicted spectroscopic characteristics. The exploration of its potential biological activities, particularly in the areas of oncology and infectious diseases, warrants further investigation. The methodologies and data presented herein are intended to facilitate future research and development efforts centered on this promising compound.

References

A Comprehensive Technical Guide to the Safety and Handling of 2,4-dichloro-5-isobutoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and experimental considerations for 2,4-dichloro-5-isobutoxyphenylboronic acid (CAS No. 1256346-46-9).[1] Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following information is synthesized from data on structurally similar boronic acids and general chemical safety principles. Researchers should handle this compound with care, assuming it possesses hazards similar to other phenylboronic acid derivatives.

Chemical Identification and Physical Properties

| Property | This compound | Phenylboronic acid (Representative)[2] | 2,5-Difluorophenylboronic acid (Representative)[3] |

| CAS Number | 1256346-46-9[1] | 98-80-6 | 193353-34-3 |

| Molecular Formula | C₁₀H₁₃BCl₂O₃[1] | C₆H₇BO₂ | C₆H₅BF₂O₂ |

| Molecular Weight | 262.92 g/mol [1] | 121.93 g/mol | 157.91 g/mol |

| Appearance | Not specified (likely off-white solid) | Off-white powder/solid | Off-white powder/solid |

| Melting Point | Not available | 217 - 222 °C | 105 - 110 °C |

| Boiling Point | Not available | No information available | No information available |

| Solubility | Not specified | Water soluble | Not specified |

Hazard Identification and Classification

Based on data from analogous boronic acids, this compound should be treated as a hazardous substance. The anticipated GHS hazard classifications are summarized below.

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[3] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[3] |

Signal Word: Warning

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P264: Wash skin thoroughly after handling.[4]

-

P270: Do not eat, drink or smoke when using this product.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

First-Aid Measures

In the event of exposure, follow these first-aid procedures and seek medical attention.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[3][5] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation develops or persists.[3][5] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3][5] |

| Ingestion | Clean mouth with water and drink afterwards plenty of water. Do NOT induce vomiting. Get medical attention.[2][5] |

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

| Aspect | Guideline |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area, preferably in a chemical fume hood.[5] Handle in accordance with good industrial hygiene and safety practices.[2] |

| Storage | Keep container tightly closed in a dry and well-ventilated place.[2] Boronic acids can be sensitive to moisture and air, which can lead to decomposition.[6][7] Storage in a refrigerator is recommended.[3] |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[2] |

Accidental Release and Disposal

| Aspect | Procedure |

| Spill Cleanup | Use personal protective equipment. Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[2][5] |

| Waste Disposal | Dispose of this material and its container as hazardous waste.[8] Do not empty into drains.[8] Disposal must be in accordance with federal, state, and local regulations. |

Fire-Fighting Measures

| Aspect | Guideline |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Specific Hazards | Hazardous decomposition products may include carbon monoxide, carbon dioxide, oxides of boron, and hydrogen chloride gas.[2][5] |

| Protective Equipment | Wear self-contained breathing apparatus and full protective gear.[5] |

Experimental Protocols

General Synthesis of an Arylboronic Acid via Lithiation

This protocol is a representative method and may require optimization for the specific target compound.

Caption: General workflow for arylboronic acid synthesis.

Methodology:

-

Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the starting aryl halide (1-bromo-2,4-dichloro-5-isobutoxybenzene) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

-

Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.

-

Borylation: Add triisopropyl borate dropwise to the reaction mixture, again maintaining the temperature below -70 °C.

-

Warming: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching: Cool the mixture to 0 °C in an ice bath and quench the reaction by the slow addition of 2M hydrochloric acid (HCl) until the solution is acidic (pH ~2).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (typically three times).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Concentration: Remove the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.[9]

General Protocol for Suzuki-Miyaura Cross-Coupling

Boronic acids are key reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.[10][11]

Caption: General workflow for a Suzuki-Miyaura coupling reaction.[12]

Methodology:

-

Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), a base (e.g., K₂CO₃, 2.0 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

-

Solvent Addition: Purge the vessel with an inert gas (e.g., argon) for 15 minutes. Add a degassed solvent system, such as a mixture of 1,4-dioxane and an aqueous solution of the base.

-

Heating: Heat the reaction mixture to a temperature typically between 80 °C and 100 °C.

-

Monitoring: Stir the reaction for the required time (typically 2-24 hours), monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Cooling: Upon completion, cool the reaction to room temperature.

-

Workup: Dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography to obtain the desired biaryl compound.

Reactivity and Stability

Boronic acids exhibit a trade-off between reactivity and stability.[6] They are generally more reactive than their corresponding boronate esters, which often leads to faster reaction times in cross-coupling reactions.[6] However, this increased reactivity is associated with lower stability. Boronic acids are susceptible to decomposition through pathways like oxidation and protodeboronation, particularly under aqueous basic conditions.[6] While generally stable under standard room temperature conditions, they can be hygroscopic.[2]

Toxicological Information

Specific toxicological data for this compound is not available. The information provided is based on the GHS classifications of similar compounds.

-

Skin Corrosion/Irritation: Causes skin irritation.[3]

-

Eye Damage/Irritation: Causes serious eye irritation.[3]

-

Respiratory/Skin Sensitization: No specific data available, but some boronic acids may cause allergic skin reactions.

-

Carcinogenicity: No components of similar boronic acids are listed as carcinogens by IARC, ACGIH, NTP, or OSHA.[4][8]

-

STOT-Single Exposure: May cause respiratory irritation.[3]

Ecological Information

No specific ecological data is available for this compound. It should not be released into the environment.[2] Steps should be taken to prevent it from entering drains or water courses.

This document is intended to provide guidance and should not be considered a substitute for a compound-specific Safety Data Sheet. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations.

References

- 1. 1256346-46-9 | MFCD17015753 | this compound [aaronchem.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. fishersci.com [fishersci.com]

- 6. benchchem.com [benchchem.com]

- 7. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Yoneda Labs [yonedalabs.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

Commercial Availability and Technical Profile of 2,4-Dichloro-5-isobutoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-isobutoxyphenylboronic acid, a specialized organic compound, holds potential as a key building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring two chlorine atoms and an isobutoxy group on the phenylboronic acid core, offers distinct steric and electronic properties that can be leveraged in the design of novel bioactive compounds. This technical guide provides a comprehensive overview of the commercial availability of this reagent, its physicochemical properties, and a general framework for its potential application in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, safety assessment, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 1256346-46-9 | [1] |

| Molecular Formula | C₁₀H₁₃BCl₂O₃ | [1] |

| Molecular Weight | 262.93 g/mol | [1] |

| Canonical SMILES | CC(C)COC1=CC(=C(C=C1Cl)Cl)B(O)O | |

| InChI Key | InChI=1S/C10H13BCl2O3/c1-6(2)5-16-10-4-7(11)3-9(12)8(10)13(14)15/h3-4,6,14-15H,5H2,1-2H3 |

Commercial Availability

This compound is commercially available from a select number of chemical suppliers specializing in research and development compounds. The table below provides a summary of known suppliers. Researchers are advised to contact the suppliers directly for the most current information on purity, available quantities, and pricing.

| Supplier | Catalog Number | Purity | Available Quantities |

| Aaronchem | AR000OR2 | Not specified | Inquire |

Note: This list is not exhaustive and other suppliers may exist. Purity and available quantities are subject to change and should be confirmed with the supplier.

Synthetic Considerations

Caption: Plausible synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids are a versatile class of compounds with significant applications in medicinal chemistry and drug discovery.[2] They are most notably utilized as key coupling partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures, including biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents.

The 2,4-dichloro-5-isobutoxyphenyl moiety can be introduced into a target molecule to modulate its biological activity and pharmacokinetic properties. The chlorine atoms can influence the compound's electronics and potential for halogen bonding, while the isobutoxy group can impact its lipophilicity and metabolic stability.

General Experimental Protocol for Suzuki-Miyaura Coupling

While a specific protocol for this compound is not available, a general procedure for a Suzuki-Miyaura coupling reaction is provided below. Researchers must optimize the reaction conditions for their specific substrates.

Materials:

-

Aryl or heteroaryl halide (1.0 eq)

-

This compound (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01 - 0.05 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

-

Degassed water (if using an aqueous base solution)

Procedure:

-

To a flame-dried reaction vessel, add the aryl/heteroaryl halide, this compound, palladium catalyst, and base under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add the anhydrous solvent (and degassed water if applicable) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Caption: Logical relationship in a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a commercially available reagent that presents opportunities for the synthesis of novel compounds in drug discovery and development. While detailed experimental protocols for its synthesis and specific applications are not widely published, its utility can be inferred from the well-established chemistry of boronic acids. The information provided in this guide serves as a foundational resource for researchers interested in utilizing this compound in their synthetic endeavors. It is recommended that researchers consult specialized synthetic chemistry literature and perform appropriate reaction optimization for their specific research objectives.

References

The Versatility of Substituted Phenylboronic Acids in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylboronic acids (PBAs) have emerged from the realm of synthetic organic chemistry to become a versatile and powerful scaffold in medicinal chemistry. Their unique ability to form reversible covalent bonds with diols, coupled with their generally low toxicity and amenability to synthetic modification, has positioned them as critical components in the design of novel therapeutics, diagnostics, and drug delivery systems. This technical guide provides an in-depth exploration of the core applications of substituted phenylboronic acids in medicinal chemistry, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological and experimental pathways.

Core Applications in Medicinal Chemistry

The utility of substituted phenylboronic acids in medicinal chemistry is broad, with three prominent areas of application: enzyme inhibition, targeted therapies, and responsive drug delivery systems.

Enzyme Inhibition: The boron atom in phenylboronic acids is electrophilic and can form a stable, reversible covalent bond with the hydroxyl group of serine residues often found in the active sites of enzymes. This mechanism has been successfully exploited to develop potent inhibitors for various enzyme classes.

-

Proteasome Inhibitors: The proteasome is a crucial cellular machine responsible for protein degradation. Its inhibition is a validated strategy in cancer therapy. Phenylboronic acid derivatives have been developed as potent proteasome inhibitors, with some achieving clinical success.[1][2] The dipeptidyl boronic acid bortezomib (Velcade®) was the first proteasome inhibitor to receive FDA approval for the treatment of multiple myeloma.[2]

-

β-Lactamase Inhibitors: Bacterial resistance to β-lactam antibiotics, primarily through the action of β-lactamase enzymes, is a major global health threat. Phenylboronic acids act as transition-state analog inhibitors of serine β-lactamases, forming a reversible adduct with the catalytic serine residue.[3][4] This has led to the development of novel, non-β-lactam-based inhibitors to combat antibiotic resistance.

Targeted Cancer Therapy: A key feature of many cancer cells is the overexpression of sialic acid (SA) residues on their surface glycoproteins.[5][6] Phenylboronic acids exhibit a strong and selective binding affinity for the cis-diol groups present in sialic acids. This interaction provides a powerful tool for targeting cancer cells. By conjugating cytotoxic drugs or imaging agents to PBA-functionalized nanoparticles, it is possible to achieve selective delivery to tumor sites, thereby enhancing therapeutic efficacy and reducing off-target toxicity.[5][6] The slightly acidic microenvironment of tumors can further enhance the binding of some PBA derivatives to cancer cells.[5]

Responsive Drug Delivery Systems: The reversible nature of the boronate ester bond formation with diols makes PBAs ideal candidates for constructing stimuli-responsive drug delivery systems.

-

Glucose-Responsive Insulin Delivery: In the context of diabetes management, PBA-functionalized hydrogels and nanoparticles have been engineered to release insulin in response to changes in blood glucose levels.[7][8] At high glucose concentrations, the PBA moieties bind to glucose, leading to a change in the polymer network structure (e.g., swelling or disassembly) and subsequent release of encapsulated insulin. This "smart" delivery system mimics the function of pancreatic β-cells and holds immense promise for improving glycemic control.

-

pH-Responsive Drug Release: The stability of the boronate ester bond is also pH-dependent. This property has been utilized to design drug delivery systems that release their cargo in the acidic environment of tumors or specific cellular compartments like endosomes and lysosomes.[9]

Quantitative Data: Enzyme Inhibition

The potency of enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following tables summarize the inhibitory activities of various substituted phenylboronic acid derivatives against key enzyme targets.

| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |

| PGARFL-boronic acid | Human β2 proteasome | 0.085 | [10] |

| Compound 2 | Isolated human 20S proteasome (CT-L activity) | 5.60 | [11] |

| Compound 2 | Isolated human 20S proteasome (C-L activity) | 2.42 | [11] |

| Compound 4 | Semi-purified Jurkat cell proteasome (CT-L activity) | 24.25 | [11] |

| Compound 4 | Semi-purified Jurkat cell proteasome (C-L activity) | 27.05 | [11] |

Table 1: Inhibitory Potency (IC50) of Phenylboronic Acid Derivatives against Proteasomes. CT-L: Chymotrypsin-like, C-L: Caspase-like.

| Compound/Derivative | Target Enzyme | Ki (nM) | Reference |

| Lead 1 | AmpC β-lactamase | 83 | [12] |

| Compound 11 | AmpC β-lactamase | 26 | [12] |

| Compound 5 | KPC-2 β-lactamase | 730 | [13] |

| Compound 10a | AmpC β-lactamase | 140 | [13] |

| 3-azidomethylphenyl boronic acid (Warhead 3) | KPC-2 β-lactamase | 2300 | [13] |

| 3-azidomethylphenyl boronic acid (Warhead 3) | AmpC β-lactamase | 700 | [13] |

Table 2: Inhibition Constants (Ki) of Phenylboronic Acid Derivatives against β-Lactamases.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the application of substituted phenylboronic acids in medicinal chemistry.

Synthesis of Substituted Phenylboronic Acids

Protocol 1: Synthesis of 3-Acrylamidophenylboronic Acid (AAPBA)

This protocol describes the synthesis of a functionalized phenylboronic acid monomer used in the preparation of responsive polymers.

Materials:

-

3-Aminophenylboronic acid hemisulfate (APBA)

-

Acrylic acid (AA)

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)

-

Sodium hydroxide (NaOH) solution

-

Deionized water

-

Ether

Procedure:

-

Dissolve 6 mmol of acrylic acid in 4 mL of deionized water. Adjust the pH to 4.8 with NaOH solution and cool to 4°C.

-

Dissolve 6 mmol of 3-aminophenylboronic acid hemisulfate in 20 mL of deionized water. Adjust the pH to 4.8 with NaOH solution.

-

Transfer the APBA solution to a three-necked flask under a nitrogen atmosphere and cool to 4°C in an ice-water bath.

-

Add 6 mmol of EDCI to the APBA solution, followed by the dropwise addition of the cooled acrylic acid solution.

-

Maintain the reaction at 4°C for 1 hour with stirring.

-

Remove the ice bath and continue the reaction at room temperature for 12 hours.

-

Filter the reaction mixture.

-

Extract the aqueous filtrate with ether (4 x 20 mL).

-

Combine the ether extracts and remove the solvent under vacuum to yield a white solid.

-

Recrystallize the solid from water at low temperature, filter, and dry under vacuum to obtain the final product.[14]

Enzyme Inhibition Assays

Protocol 2: Proteasome Activity Assay in Cell Lysates

This protocol details a method to measure the chymotrypsin-like activity of the proteasome in cell lysates and assess the inhibitory effect of phenylboronic acid derivatives.

Materials:

-

Cells of interest (e.g., cancer cell line)

-

Phosphate-buffered saline (PBS), ice-cold

-

Proteasome Lysis/Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM ATP, 1 mM DTT)

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

-

Phenylboronic acid inhibitor stock solution (in DMSO)

-

Black, flat-bottom 96-well plates

-

Fluorescence plate reader

Procedure:

-

Cell Lysate Preparation:

-

Culture cells to the desired confluency.

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer and scraping.

-

Sonicate the lysate briefly on ice to ensure complete lysis.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).[15]

-

-

Inhibition Assay:

-

Determine the protein concentration of the cell lysate (e.g., using a Bradford assay).

-

In a black 96-well plate, add a defined amount of cell lysate (e.g., 50 µL) to each well.

-

Add the phenylboronic acid inhibitor at various concentrations to the wells. Include a vehicle control (DMSO).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the proteasome.

-

Initiate the reaction by adding the fluorogenic substrate (e.g., to a final concentration of 100 µM).

-

Incubate the plate at 37°C for 60 minutes.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC).[15]

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with lysis buffer only).

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

-

Protocol 3: β-Lactamase Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of phenylboronic acids against β-lactamases using the chromogenic substrate nitrocefin.

Materials:

-

Purified β-lactamase enzyme (e.g., AmpC, KPC-2)

-

Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.0)

-

Nitrocefin stock solution (in DMSO)

-

Phenylboronic acid inhibitor stock solution (in DMSO)

-

UV-Vis spectrophotometer and cuvettes or a microplate reader

Procedure:

-

Prepare a reaction mixture in a cuvette or microplate well containing phosphate buffer and the β-lactamase enzyme at a fixed concentration.

-

Add the phenylboronic acid inhibitor at various concentrations. Include a control without inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specific time at a controlled temperature (e.g., 10 minutes at 25°C).

-

Initiate the reaction by adding a known concentration of nitrocefin.

-

Immediately monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time.

-

Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

To determine the Ki value, perform the assay at multiple substrate (nitrocefin) concentrations for each inhibitor concentration and analyze the data using appropriate kinetic models (e.g., Dixon plot or non-linear regression analysis of the Michaelis-Menten equation for competitive inhibition).[16]

Drug Delivery System Preparation

Protocol 4: Preparation of Phenylboronic Acid-Functionalized Nanoparticles

This protocol outlines a general method for preparing PBA-functionalized nanoparticles for drug delivery via a solvent displacement technique.

Materials:

-

PBA-functionalized polymer (e.g., PBA homopolymer, PBAH)

-

A water-miscible organic solvent (e.g., methanol)

-

Deionized water

-

Hydrophobic drug (e.g., emodin)

Procedure:

-

Nanoparticle Formation:

-

Dissolve the PBA-functionalized polymer in the organic solvent to a desired concentration (e.g., 2.0 mg/mL).

-

Add the polymer solution dropwise to deionized water under constant stirring.

-

Continue stirring for a set period (e.g., 30 minutes) at room temperature to allow for nanoparticle self-assembly and solvent evaporation.[3][17]

-

-

Drug Loading:

-

Dissolve the hydrophobic drug in the organic solvent along with the PBA-functionalized polymer.

-

Follow the same procedure as for nanoparticle formation. The drug will be encapsulated within the nanoparticles as they form.

-

-

Purification and Characterization:

-

Purify the drug-loaded nanoparticles by dialysis or centrifugation to remove unloaded drug and residual solvent.

-

Characterize the nanoparticles for size, morphology (e.g., using dynamic light scattering and transmission electron microscopy), drug loading content, and encapsulation efficiency.[3][17]

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the application of substituted phenylboronic acids in medicinal chemistry.

Caption: Phenylboronic acid inhibits the Rho GTPase signaling pathway, impacting cancer cell migration.

References

- 1. Colorimetric RhoB GTPase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]

- 8. pH and glucose dual-responsive phenylboronic acid hydrogels for smart insulin delivery - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 9. Injectable and Glucose-Responsive Hydrogels Based on Boronic Acid–Glucose Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rational design of proteasome inhibitors based on the structure of the endogenous inhibitor PI31/Fub1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. files.docking.org [files.docking.org]

- 13. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]

- 17. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2,4-dichloro-5-isobutoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful and versatile reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.

This document provides detailed application notes and a generalized protocol for the Suzuki coupling of 2,4-dichloro-5-isobutoxyphenylboronic acid . This particular building block is of interest for the synthesis of complex biaryl scaffolds, which are prevalent in biologically active molecules, including kinase inhibitors.[1][2] The presence of two chlorine atoms on the phenyl ring renders this boronic acid electron-deficient, which can present challenges in the coupling reaction. Therefore, careful selection of the catalyst, ligand, and reaction conditions is crucial for achieving high yields and purity.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide (Ar-X, where X = Br, I, or Cl) is catalyzed by a palladium(0) species, typically in the presence of a base.

General Reaction for the Suzuki Coupling of this compound

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of various aryl chlorides with phenylboronic acids, providing a benchmark for the expected outcomes with this compound. Given the electron-deficient nature of the target boronic acid, conditions suitable for deactivated aryl chlorides are particularly relevant.

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 98 | N/A |

| 2 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Dioxane/H₂O | 100 (MW) | 0.25 | 95 | [3] |

| 3 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | MeOH/H₂O | 80 (MW) | 0.5 | 92 | [4] |

| 4 | 4-Chloroanisole | Phenylboronic acid | PdCl₂(XPhos)₂ (5) | - | TBAOH (1) | n-BuOH | 110 (MW) | 0.5 | 90+ | [5][6] |

| 5 | 2-Chloropyridine | Phenylboronic acid | A-Phos Pd G2 (1) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 93 |

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromopyridine, 1-iodo-4-methoxybenzene)

-

Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a pre-catalyst such as [trans-Dichlorobis(XPhos)palladium(II)]

-

Base: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃)

-

Anhydrous solvents: 1,4-Dioxane, Toluene, or Dimethylformamide (DMF)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and magnetic stirrer

-

Microwave reactor (optional)

Procedure:

-

Reaction Setup: To a dry reaction vial or round-bottom flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2-3 equivalents).

-

Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen.

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (1-5 mol%). If using a solid pre-catalyst, it can be added in the first step.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) to the reaction vessel via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

-

Reaction:

-

Conventional Heating: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (typically 2-24 hours).

-

Microwave Irradiation: If using a microwave reactor, place the sealed reaction vial in the instrument and heat to the desired temperature (e.g., 100-150 °C) for a shorter duration (e.g., 15-60 minutes).

-

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Mandatory Visualizations

Experimental Workflow

References

- 1. Design, synthesis and anti-breast cancer evaluation of biaryl pyridine analogues as potent RSK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Palladium-Catalyzed Coupling of 2,4-dichloro-5-isobutoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 2,4-dichloro-5-isobutoxyphenylboronic acid. This reagent is a valuable building block in medicinal chemistry and materials science for the synthesis of complex biaryl compounds. The presence of two chlorine atoms on the phenyl ring presents a challenge due to their lower reactivity compared to other halides, often necessitating the use of highly active catalyst systems. These protocols offer optimized conditions to achieve efficient coupling with a variety of aryl and heteroaryl halides.

Introduction

The Suzuki-Miyaura coupling is a fundamental and versatile method for the formation of carbon-carbon bonds.[1] The reaction facilitates the coupling of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base. The resulting biaryl motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

A significant challenge in the Suzuki-Miyaura coupling of aryl chlorides is the strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle more difficult compared to C-Br or C-I bonds.[2] Consequently, the choice of a highly active palladium catalyst, often featuring bulky and electron-rich phosphine ligands, is critical for achieving good yields.[3] The protocols outlined below are designed to address these challenges and provide robust methods for the successful coupling of this compound.

Catalytic Cycle and Experimental Workflow

The catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.[4] A general workflow for a typical experiment is also depicted below.

// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4", style=filled]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#34A853"]; PdII_halide [label="Ar-Pd(II)L_n-X", fillcolor="#F1F3F4", style=filled]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#FBBC05"]; PdII_aryl [label="Ar-Pd(II)L_n-Ar'", fillcolor="#F1F3F4", style=filled]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#EA4335"]; Product [label="Ar-Ar'", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#4285F4"]; ArylHalide [label="Ar-X", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#4285F4"]; BoronicAcid [label="Ar'-B(OH)₂", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#4285F4"]; Base [label="Base", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#5F6368"];

// Edges Pd0 -> OxAdd [label=" "]; ArylHalide -> OxAdd [label=" "]; OxAdd -> PdII_halide [label=" "]; PdII_halide -> Transmetalation [label=" "]; BoronicAcid -> Transmetalation [label=" "]; Base -> Transmetalation [label=" "]; Transmetalation -> PdII_aryl [label=" "]; PdII_aryl -> RedElim [label=" "]; RedElim -> Product [label=" "]; RedElim -> Pd0 [label=" "]; }

Figure 1: Catalytic Cycle of Suzuki-Miyaura Coupling

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Combine Aryl Halide,\nthis compound,\nBase, Pd Catalyst, and Ligand in a reaction vessel"]; Inert [label="Purge vessel with inert gas\n(e.g., Argon or Nitrogen)"]; Solvent [label="Add degassed solvent"]; Reaction [label="Heat reaction mixture with stirring\nfor the specified time and temperature"]; Monitoring [label="Monitor reaction progress\n(TLC, LC-MS, or GC-MS)"]; Workup [label="Aqueous workup:\n- Quench reaction\n- Extract with organic solvent\n- Wash with brine\n- Dry over anhydrous salt"]; Purification [label="Purify crude product\n(e.g., Flash column chromatography)"]; Analysis [label="Characterize the final product\n(NMR, MS, etc.)"]; End [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Setup; Setup -> Inert; Inert -> Solvent; Solvent -> Reaction; Reaction -> Monitoring; Monitoring -> Workup [label="Upon completion"]; Workup -> Purification; Purification -> Analysis; Analysis -> End; }

Figure 2: General Experimental Workflow

Recommended Palladium Catalysts and Ligands

The choice of catalyst and ligand is paramount for the successful coupling of an electron-deficient and sterically hindered substrate like this compound, especially when coupling with other aryl chlorides. Below is a table of recommended catalyst systems.

| Catalyst System | Key Features & Recommendations |

| Pd₂(dba)₃ / SPhos | A highly active and versatile system for coupling aryl chlorides. SPhos is a bulky, electron-rich biaryl phosphine ligand that promotes the oxidative addition of aryl chlorides.[5] |

| Pd(OAc)₂ / XPhos | Another excellent choice for challenging couplings. XPhos is also a bulky biaryl phosphine ligand known to facilitate difficult Suzuki-Miyaura reactions.[6] |

| Pd(PPh₃)₄ | A classic catalyst, which can be effective, particularly with more reactive aryl bromides or iodides as coupling partners. It may require higher temperatures and longer reaction times. |

| Pd(dppf)Cl₂ | Often used for a broad range of Suzuki couplings. The dppf ligand can provide good stability and activity. |

Experimental Protocols

Protocol 1: General Procedure for Coupling with Aryl Bromides and Iodides

This protocol is suitable for coupling this compound with more reactive aryl bromides and iodides.

Materials:

-

Aryl halide (bromide or iodide) (1.0 mmol)

-

This compound (1.2 mmol)

-

Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

1,4-Dioxane (8 mL)

-

Water (2 mL)

Procedure:

-

To an oven-dried reaction flask, add the aryl halide, this compound, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add Pd(PPh₃)₄ to the flask.

-

Add the degassed 1,4-dioxane and water.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: High-Activity Catalyst System for Coupling with Aryl Chlorides

This protocol employs a more active catalyst system, which is recommended for the more challenging coupling with aryl chlorides.

Materials:

-

Aryl chloride (1.0 mmol)

-

This compound (1.5 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol% Pd)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.044 mmol, 4.4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol)

-

Toluene (10 mL)

Procedure:

-

In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, SPhos, and potassium phosphate to a dry reaction vessel.

-

Add the aryl chloride and this compound.

-

Add degassed toluene.

-

Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction for completion (typically 6-18 hours).

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (25 mL) and filter through a pad of celite.

-

Wash the filtrate with water (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Summary of Reaction Parameters

The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of this compound. These are starting points and may require optimization for specific substrates.

| Parameter | Recommended Conditions | Notes |

| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Catalyst loading typically ranges from 1-5 mol%. |

| Ligand | PPh₃, SPhos, XPhos | Ligand-to-palladium ratio is usually 1:1 to 4:1. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Typically 2-3 equivalents are used. K₃PO₄ is often effective for challenging couplings. |

| Solvent | Toluene, 1,4-Dioxane, THF, often with water as a co-solvent | The choice of solvent can significantly impact the reaction rate and yield. |

| Temperature | 80 - 120 °C | Higher temperatures are generally required for less reactive aryl chlorides. |

| Reaction Time | 4 - 24 hours | Reaction progress should be monitored to determine the optimal time. |

Troubleshooting and Considerations

-

Low Yield: If the reaction gives a low yield, consider increasing the catalyst loading, using a more active ligand (e.g., SPhos or XPhos), or increasing the reaction temperature. Ensure all reagents and solvents are anhydrous and properly degassed, as oxygen can deactivate the catalyst.

-

Homocoupling of Boronic Acid: The formation of a biaryl product from the homocoupling of the boronic acid can be a side reaction. This can sometimes be suppressed by using a lower catalyst loading or by the slow addition of the boronic acid.

-

Protodeboronation: The replacement of the boronic acid group with a hydrogen atom can occur, especially at higher temperatures and with prolonged reaction times. Using a more active catalyst to accelerate the desired coupling can minimize this side reaction.

-

Purification: The purification of the biaryl product can sometimes be challenging due to the presence of residual catalyst and byproducts. Careful column chromatography is often required.

By following these protocols and considering the factors outlined, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a wide range of valuable compounds.

References

- 1. Palladium-catalyzed intermolecular coupling of aryl halides and amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uwindsor.ca [uwindsor.ca]

- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for Base Selection in the Suzuki-Miyaura Coupling of 2,4-dichloro-5-isobutoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical parameter for the success of this reaction is the judicious selection of a base. The base plays a multifaceted role in the catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic boronate species, thereby facilitating the rate-determining transmetalation step. For sterically hindered and electron-deficient substrates such as 2,4-dichloro-5-isobutoxyphenylboronic acid, the choice of base is paramount to achieving high yields and minimizing side reactions, including protodeboronation.

These application notes provide a comprehensive guide to selecting an appropriate base for the Suzuki-Miyaura coupling of this compound with various aryl halides. Included are comparative data on commonly used bases, detailed experimental protocols for base screening, and a discussion of the theoretical basis for base selection.

The Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The base is crucial for the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center. It facilitates the formation of a boronate complex ("ate" complex) from the boronic acid. This boronate is more nucleophilic than the neutral boronic acid, which enhances the rate of transmetalation.

Data Presentation: Comparison of Common Bases

The optimal base for the Suzuki coupling of this compound is highly dependent on the specific aryl halide coupling partner, solvent, and catalyst system employed. Due to the electron-withdrawing nature of the dichloro-substituted ring and potential steric hindrance, a screening of several bases is recommended. The following table summarizes the characteristics and general performance of commonly used bases in Suzuki-Miyaura reactions, providing a starting point for optimization.

| Base | pKa of Conjugate Acid | Typical Conditions | Advantages | Potential Disadvantages | Relative Strength |

| K₃PO₄ | ~12.3 | Toluene/H₂O, Dioxane/H₂O | Often provides high yields, effective for a broad range of substrates. | Can be strongly basic, potentially leading to side reactions. | Strong |

| Cs₂CO₃ | ~10.3 | Dioxane, Toluene, THF | Highly soluble in organic solvents, effective for challenging couplings. | Higher cost. | Strong |

| K₂CO₃ | ~10.3 | Toluene/H₂O, Dioxane/H₂O, EtOH/H₂O | Inexpensive, widely used, and effective for many standard couplings. | May be less effective for sterically hindered or electron-deficient substrates. | Moderate |

| Na₂CO₃ | ~10.3 | Toluene/H₂O, EtOH/H₂O | Cost-effective and commonly used. | Similar limitations to K₂CO₃. | Moderate |

| CsF | ~3.2 | Dioxane, Toluene | Mild base, can be effective when stronger bases fail or cause decomposition. | Generally weaker, may require higher temperatures or longer reaction times. | Weak |

| NaOH | ~15.7 | Toluene/H₂O, Dioxane/H₂O | Strong base, can be effective in some cases. | Can promote catalyst decomposition and side reactions. | Very Strong |

| Triethylamine (TEA) | ~10.8 | Toluene, THF | Organic base, useful for anhydrous conditions. | Often less effective than inorganic bases in Suzuki couplings. | Moderate |

Note: pKa values are approximate and can vary with solvent and temperature.

Experimental Protocols

Given the unique electronic and steric properties of this compound, a systematic screening of bases is the most effective approach to identify optimal reaction conditions.

Protocol 1: General Procedure for Base Screening in the Suzuki-Miyaura Coupling of this compound

This protocol describes a parallel screening experiment to evaluate the efficacy of different bases.

Materials:

-

This compound (1.2 equiv)

-

Aryl halide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Selected bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃, CsF; 2.0-3.0 equiv)

-

Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene/H₂O 4:1)

-

Reaction vials with stir bars

-

Inert atmosphere (Nitrogen or Argon)

-

Heating block or oil bath

Procedure:

-

To a series of reaction vials, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

To each vial, add a different base (2.0-3.0 equiv) from the screening list.

-

Evacuate and backfill each vial with an inert gas (repeat 3 times).

-

Add the degassed solvent to each vial via syringe.

-

Place the vials in a preheated heating block or oil bath and stir at the desired temperature (e.g., 80-100 °C).

-

Monitor the progress of each reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) at regular intervals.

-

Upon completion, or after a set time, cool the reactions to room temperature.

-

Quench the reactions by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Analyze the crude product mixture to determine the relative yield for each base.

Protocol 2: Optimized Protocol using Potassium Phosphate (K₃PO₄)

This protocol is a starting point for a scaled-up reaction based on the common effectiveness of K₃PO₄.

Materials:

-

This compound (1.2 mmol)

-

Aryl halide (1.0 mmol)

-

Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

-

K₃PO₄ (3.0 mmol)

-

1,4-Dioxane (8 mL)

-

Deionized water (2 mL)

-

Inert atmosphere (Nitrogen or Argon)

-

Round-bottom flask with stir bar and condenser

Procedure:

-

To a round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₃PO₄ (3.0 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add degassed 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours, or until reaction completion is observed by TLC or LC-MS.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Conclusion

The selection of an appropriate base is a critical parameter for the successful Suzuki-Miyaura coupling of the sterically and electronically demanding this compound. While inorganic bases such as potassium phosphate and cesium carbonate are often effective for challenging substrates, empirical screening is the most reliable method for identifying the optimal conditions. The protocols and comparative data provided herein serve as a valuable resource for researchers and drug development professionals to streamline the optimization of this powerful synthetic transformation.

Application Notes and Protocols for the Synthesis of Novel Biaryl Compounds using 2,4-Dichloro-5-isobutoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction